Miristato de sodio

Descripción general

Descripción

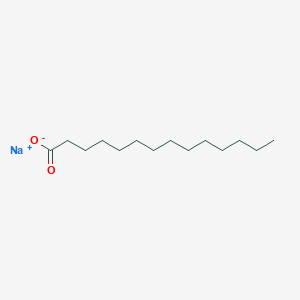

Sodium myristate, also known as myristic acid sodium salt or tetradecanoic acid sodium salt, is a sodium salt of myristic acid. It is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COONa. This compound is commonly used in the production of soaps and cosmetics due to its surfactant properties. Sodium myristate is also utilized in various scientific research applications, particularly in biochemistry and biophysics .

Aplicaciones Científicas De Investigación

Sodium myristate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in colloidal and hydrophobic/absorption chemistry involving molecules such as proteins.

Biology: Plays a role in the myristoylation of proteins, which is crucial for protein-membrane interactions and protein-protein interactions.

Medicine: Utilized in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.

Industry: Employed in the production of soaps, detergents, and cosmetics due to its surfactant properties

Mecanismo De Acción

Target of Action

Sodium myristate, a salt derived from myristic acid, primarily targets proteins within cells . More specifically, it interacts with the N-terminal glycine of many eukaryotic and viral proteins . These proteins play crucial roles in various cellular functions and are key components of signaling pathways .

Mode of Action

The interaction of sodium myristate with its targets is facilitated through a process known as myristoylation . This involves the covalent linkage of myristic acid to the N-terminal glycine of proteins . Myristoylation enables proteins to bind to cell membranes, which is essential for proper protein localization and biological function .

Biochemical Pathways

Myristoylation affects many cellular functions and thus has implications in health and disease . It facilitates protein-protein interactions, which are critical for the regulation of various biochemical pathways . The exact pathways affected by sodium myristate can vary depending on the specific proteins being myristoylated .

Result of Action

The molecular and cellular effects of sodium myristate’s action are primarily due to its role in protein myristoylation . By enabling proteins to bind to cell membranes and facilitating protein-protein interactions, sodium myristate influences a variety of cellular functions and processes .

Análisis Bioquímico

Biochemical Properties

Sodium myristate plays a significant role in biochemical reactions. It is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions . This modification of proteins affects many cellular functions and thus has implications in health and disease .

Cellular Effects

Sodium myristate has been shown to induce mitochondrial fragmentation and cardiomyocyte hypertrophy through the mitochondrial E3 ubiquitin ligase MUL1 . It promotes cardiomyocyte hypertrophy and insulin desensitization . Moreover, it has been associated with the regulation of glucose and lipid metabolism, impacting various cellular processes .

Molecular Mechanism

The molecular mechanism of sodium myristate involves its role in myristoylation. Myristoylation is a process where a myristoyl group is added to proteins, enabling them to bind to cell membranes and facilitating protein-protein interactions . This process is catalyzed by the enzyme N-myristoyltransferase .

Temporal Effects in Laboratory Settings

While specific temporal effects of sodium myristate in laboratory settings are not extensively documented, it is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .

Dosage Effects in Animal Models

Specific dosage effects of sodium myristate in animal models are not extensively documented. Studies have shown that myristyl myristate, a related compound, is non-toxic to rats .

Metabolic Pathways

Sodium myristate is involved in the metabolic pathway of myristoylation . This process is key to the function of many proteins, affecting their ability to bind to cell membranes and facilitating protein-protein interactions .

Transport and Distribution

The transport and distribution of sodium myristate within cells and tissues are not extensively documented. Myristoylation, a process in which sodium myristate plays a key role, enables proteins to bind to cell membranes, suggesting a role in protein transport and distribution .

Subcellular Localization

The subcellular localization of sodium myristate is not extensively documented. Myristoylation, a process in which sodium myristate is involved, enables proteins to bind to cell membranes . This suggests that sodium myristate may play a role in directing proteins to specific subcellular locations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium myristate can be synthesized through the neutralization of myristic acid with sodium hydroxide. The reaction typically involves dissolving myristic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of sodium myristate and water.

Industrial Production Methods: In industrial settings, sodium myristate is produced by saponification of fats and oils that contain myristic acid. The process involves heating the fats or oils with sodium hydroxide, leading to the formation of glycerol and sodium myristate. The product is then purified through crystallization or other separation techniques to obtain high-purity sodium myristate .

Análisis De Reacciones Químicas

Types of Reactions: Sodium myristate undergoes various chemical reactions, including:

Oxidation: Sodium myristate can be oxidized to form myristic acid and other oxidation products.

Reduction: Reduction of sodium myristate can yield myristyl alcohol.

Substitution: Sodium myristate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with acids or other salts can facilitate substitution.

Major Products:

Oxidation: Myristic acid and other carboxylic acids.

Reduction: Myristyl alcohol.

Substitution: Various myristate salts depending on the substituting cation.

Comparación Con Compuestos Similares

Sodium myristate is similar to other fatty acid salts, such as sodium palmitate and sodium stearate. it is unique due to its specific chain length and properties:

Sodium Palmitate (CH₃(CH₂)₁₄COONa): Has a longer carbon chain, leading to different physical properties and applications.

Sodium Stearate (CH₃(CH₂)₁₆COONa): Even longer carbon chain, commonly used in soaps and cosmetics.

Sodium Laurate (CH₃(CH₂)₁₀COONa): Shorter carbon chain, used in similar applications but with different surfactant properties.

Sodium myristate’s specific chain length makes it particularly effective in certain applications, such as protein myristoylation, where the precise length of the fatty acid chain is crucial for proper protein function .

Propiedades

Número CAS |

822-12-8 |

|---|---|

Fórmula molecular |

C14H28NaO2 |

Peso molecular |

251.36 g/mol |

Nombre IUPAC |

sodium;tetradecanoate |

InChI |

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |

Clave InChI |

ADAJHHAZQMCSRS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCC(=O)O.[Na] |

| 822-12-8 | |

Descripción física |

Liquid |

Sinónimos |

Tetradecanoic acid. sodium salt |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium myristate?

A1: Sodium myristate has a molecular formula of C14H27NaO2 and a molecular weight of 250.37 g/mol.

Q2: Is there spectroscopic data available to confirm the structure of sodium myristate?

A2: Yes, studies have used FTIR [, , , , ] and 1H NMR [, , , ] to confirm the structure of sodium myristate and its intermediates during synthesis. FTIR analysis identifies characteristic absorption bands for functional groups such as carboxylates (COO-).

Q3: What is the Krafft point of sodium myristate?

A3: The Krafft point of sodium myristate, the temperature at which it transitions from a cloudy suspension to a clear solution due to micelle formation, has been determined through electrical conductivity measurements []. This temperature is crucial for understanding its behavior in aqueous solutions at various temperatures.

Q4: How does sodium myristate interact with other molecules at interfaces?

A4: Sodium myristate, being a surfactant, exhibits significant surface activity. It tends to adsorb at interfaces, such as the air/water interface [, , ]. Its interactions with other molecules like proteins [, ] and polymers [, ] at these interfaces are crucial for understanding its potential applications.

Q5: Can sodium myristate be used to modify the properties of materials?

A5: Yes, sodium myristate has shown potential in modifying material properties. For example, it acts as a nucleating agent in polypropylene, improving clarity, cycle time, heat deflection temperature, and flexural modulus []. It has also been investigated for its ability to enhance the mechanical properties of melamine/formaldehyde resins [].

Q6: How does sodium myristate affect the crystallization behavior of other compounds?

A6: Research indicates that sodium myristate can influence the crystallization behavior of other compounds. Studies focusing on its impact on calcium carbonate precipitation [] showed that the addition of sodium myristate leads to significant changes in crystal morphology and size. This property is valuable for controlling the characteristics of precipitated materials.

Q7: Does sodium myristate have any applications in drug delivery?

A7: Sodium myristate is being explored for its potential in drug delivery systems. It serves as a component in microemulsions, which can enhance the solubility and bioavailability of poorly soluble drugs []. Its ability to form stable vesicles with arginine-based surfactants also makes it a promising candidate for encapsulating and delivering therapeutic agents [].

Q8: What is known about the stability of sodium myristate?

A8: The stability of sodium myristate can be influenced by factors like pH and temperature. It can undergo hydrolysis, especially at lower pH values []. Understanding its stability profile is crucial for its various applications, especially in formulations where long-term stability is desired.

Q9: Are there any specific formulations designed to improve the stability or bioavailability of sodium myristate?

A9: While specific formulations targeting sodium myristate's stability haven't been extensively discussed in the provided research, its use in microemulsions [] highlights a strategy to enhance its bioavailability. Encapsulation within vesicular structures [] also presents a promising avenue for improving stability and controlled release.

Q10: Does sodium myristate have any known antibacterial properties?

A11: Yes, research indicates that sodium myristate, particularly in cationic-rich vesicular systems, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. This property suggests potential applications in developing antimicrobial formulations.

Q11: Is there any information available about the toxicity of sodium myristate?

A12: While generally considered safe for various applications, research highlights potential skin irritation caused by high concentrations of sodium myristate []. This finding emphasizes the importance of evaluating its safety profile for specific applications, especially those involving prolonged skin contact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

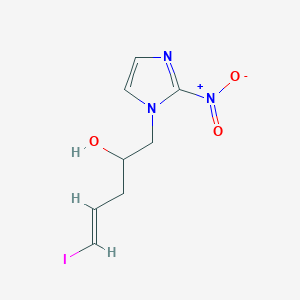

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)